molecular formula C16H17N5 B11058902 (1,3-dimethyl-1H-pyrazol-4-yl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

(1,3-dimethyl-1H-pyrazol-4-yl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B11058902
M. Wt: 279.34 g/mol
InChI Key: NFJQUYZTBLCZJZ-UHFFFAOYSA-N
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Description

2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE is a complex organic compound that features both pyrazole and phenyl groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE typically involves multi-step organic reactions. One possible route could involve the formation of the pyrazole ring followed by the introduction of the phenyl group and the acetonitrile moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biology, compounds with pyrazole and phenyl groups are often studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Similar compounds have been studied for their anti-inflammatory, analgesic, and anticancer properties.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazole derivatives or phenyl-substituted molecules. Examples could be:

  • 1,3-Dimethyl-1H-pyrazole
  • 3-Phenyl-1H-pyrazole
  • Acetonitrile derivatives

Uniqueness

What sets 2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE apart is its specific combination of functional groups, which might confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile

InChI

InChI=1S/C16H17N5/c1-12-14(11-20(2)18-12)16(10-17)21-9-8-15(19-21)13-6-4-3-5-7-13/h3-7,11,16H,8-9H2,1-2H3

InChI Key

NFJQUYZTBLCZJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C#N)N2CCC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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